molecular formula C20H16Br2N4O B1663368 (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One CAS No. 264624-39-7

(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One

Cat. No. B1663368
M. Wt: 488.2 g/mol
InChI Key: OXVVLWOQGFZGEO-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

  • Biofilm and MurB Inhibitors : A study by Mekky and Sanad (2020) focused on synthesizing compounds linked via piperazine moiety, similar in structure to (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One. They found these compounds to be effective antibacterial agents with potent biofilm inhibition activities. One compound demonstrated significant inhibitory activity against MurB enzyme, a key bacterial enzyme, suggesting potential use in combatting bacterial infections (Mekky & Sanad, 2020).

Serotonin Transporter and 5-HT1A Receptor Affinity

  • Potential for Dual Mechanism of Action : Pessoa‐Mahana et al. (2013) synthesized derivatives with structures related to (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One. These compounds showed high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor, indicating potential therapeutic applications in neurology and psychiatry (Pessoa‐Mahana et al., 2013).

Anti-Neoplastic Properties

  • Selective Cytotoxicity to Colon Tumors : Evans (1996) described the synthesis of compounds structurally similar to (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One. These compounds were identified as selectively cytotoxic to colon tumors, indicating potential application in cancer therapy (Evans, 1996).

Cytotoxic Agents in Cancer Research

  • Inhibition of Cancer Cell Growth : Akkoç et al. (2012) worked on derivatives of 1H-indole, similar to the compound , and found them to be significantly cytotoxic against liver and colon cancer cell lines. This suggests a potential role in developing cancer treatments (Akkoç et al., 2012).

HIV-1 Reverse Transcriptase Inhibitors

  • Non-nucleoside Inhibitors : Romero et al. (1994) synthesized bis(heteroaryl)piperazines, showing potent inhibition of HIV-1 reverse transcriptase. These compounds, related to (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One, could be important in HIV treatment (Romero et al., 1994).

properties

CAS RN

264624-39-7

Product Name

(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One

Molecular Formula

C20H16Br2N4O

Molecular Weight

488.2 g/mol

IUPAC Name

(3S,5R)-3,5-bis(6-bromo-1H-indol-3-yl)piperazin-2-one

InChI

InChI=1S/C20H16Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-20(27)19(26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18-19,23-24,26H,9H2,(H,25,27)/t18-,19-/m0/s1

InChI Key

OXVVLWOQGFZGEO-OALUTQOASA-N

Isomeric SMILES

C1[C@H](N[C@H](C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

SMILES

C1C(NC(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1C(NC(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

synonyms

(+)-cis-Dihydrohamacanthin B;  (3S,5R)-3,5-Bis(6-bromo-1H-indol-3-yl)-piperazinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One
Reactant of Route 2
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One
Reactant of Route 3
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One
Reactant of Route 4
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One
Reactant of Route 5
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One
Reactant of Route 6
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One

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